molecular formula C6H4FNO2 B596162 4-Fluoronitrobenzene-d4 CAS No. 1219802-01-3

4-Fluoronitrobenzene-d4

Cat. No. B596162
M. Wt: 145.126
InChI Key: WFQDTOYDVUWQMS-RHQRLBAQSA-N
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Description

4-Fluoronitrobenzene-d4, also known as 1,2,4,5-Tetradeuterio-3-fluoro-6-nitrobenzene, is a chemical compound with the molecular formula FC6D4NO2 . It is an isomer of fluoronitrobenzenes . This compound is used as a building block in the synthesis of many industrially useful compounds .


Synthesis Analysis

4-Fluoronitrobenzene can be synthesized from 4-nitrochlorobenzene using the Halex process . Another method involves the amination of 4-fluoronitrobenzene using methylamine aqueous solution .


Molecular Structure Analysis

The molecular structure of 4-Fluoronitrobenzene-d4 is represented by the formula FC6D4NO2 . The molecular weight of this compound is 145.13 g/mol .


Chemical Reactions Analysis

4-Fluoronitrobenzene can undergo amination using methylamine aqueous solution . This reaction is highly efficient and provides the desired product in high yield and excellent purity . Another reaction that 4-Fluoronitrobenzene can undergo is hydrogenation to give 4-fluoroaniline .


Physical And Chemical Properties Analysis

4-Fluoronitrobenzene is a yellow solid that melts near room temperature . It has a density of 1.340 g/cm3 . The boiling point of this compound is 206 °C .

Safety And Hazards

4-Fluoronitrobenzene is considered hazardous. It causes skin irritation and serious eye irritation. It is toxic if inhaled and may cause respiratory irritation. It may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

4-Fluoronitrobenzene-d4 is an important building block in the preparation of various pharmaceuticals and dyes . Its use in continuous flow processing in fine chemical production has gained much attention . The development of simple, mild, and highly efficient methods for the mono-N-alkylation is still attractive in organic synthesis .

properties

IUPAC Name

1,2,4,5-tetradeuterio-3-fluoro-6-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQDTOYDVUWQMS-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoronitrobenzene-d4

Synthesis routes and methods I

Procedure details

157 g of 4-nitrochlorobenzene, 200 g of dimethylsulfoxide, 62.7 g of potassium fluoride, and 2.49 g of (N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride were placed in a 1 liter four-neck flask equipped with thermometer, anchor stirrer, and reflux condenser with bubble counter. The mixture was heated with stirring to 170° C. and kept at this temperature for 5 hours. The reaction mixture was then cooled to room temperature, water was added at a volumetric ratio of 1:1, the phases that formed were separated, and, from the organic phase, by fractional distillation at reduced pressure, 4-nitrofluorobenzene was obtained in a yield of 96% of theory.
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157 g
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reactant
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62.7 g
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reactant
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[Compound]
Name
(N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride
Quantity
2.49 g
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reactant
Reaction Step One
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200 g
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A homogeneous reaction mixture was obtained in this experiment, whereas in the aforementioned fluorinations of benzene and chlorobenzene, the reaction mixtures contained suspended [(ClCN)3F]+BF4−. In order to drive the fluorination of nitrobenzene to completion, the reaction mixture was heated at 90° C. for 2 hours before it was tested with KI solution and gave a negative result. G.C. analysis revealed the presence of only 3-fluoronitrobenzene and 2-fluoronitrobenzene with no marked change in ratio (about 2:1 ratio). Despite the presence of the 2-fluoro derivative, no evidence were obtained for the presence of 4-fluoronitrobenzene. The absence of 4-fluoronitrobenzene may have resulted from loss of this isomer during the reaction or subsequent handling operations via nucleophilic displacement of the highly mobile fluorine. In this connection, the reaction vessel became etched during the reaction.
[Compound]
Name
(ClCN)3F
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Synthesis routes and methods III

Procedure details

A reaction mixture of 85.3 g of 4-chloronitrobenzene (CNB), 45.3 g of potassium fluoride, 1.4 g of the N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride (NPDBAPC) obtained in Example lII in 109.6 g of sulfolane was heated with stirring for 9 hours at 205°-215° C. At the end of this period, HPLC assay of a sample of the reaction mixture indicated less than 1% residual CNB. Simple distillation of the reaction mixture under vacuum gave 73.6 g of 4-fluoronitrobenzene (FNB) for a 96.3% yield.
Quantity
85.3 g
Type
reactant
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step One
Name
N-neopentyl-4-(N',-N'-di-n-butylamino)pyridinium chloride
Quantity
1.4 g
Type
catalyst
Reaction Step One
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109.6 g
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Yield
96.3%

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